Ezatiostat

Descripción general

Descripción

Ezatiostat es un fármaco de molécula pequeña que pertenece a la clase de los péptidos. Es un inhibidor análogo de la glutatión S-transferasa P1-1 y se investiga principalmente por su potencial en el tratamiento del síndrome mielodisplásico. Este compuesto estimula la formación de células de la médula ósea que son precursoras de granulocitos, monocitos, eritrocitos y plaquetas .

Aplicaciones Científicas De Investigación

Ezatiostat se ha estudiado ampliamente por su potencial en el tratamiento del síndrome mielodisplásico, un trastorno de células madre clonales que conduce a la falla de la médula ósea. Ha mostrado una actividad clínica significativa, incluidas respuestas multilíneas y una independencia durable de transfusiones de glóbulos rojos en pacientes de riesgo bajo a intermedio . Además, se ha utilizado como un inhibidor de la glutatión S-transferasa P1 en varios ensayos biológicos para estudiar sus efectos sobre el crecimiento y diferenciación celular .

Mecanismo De Acción

Ezatiostat ejerce sus efectos inhibiendo la glutatión S-transferasa P1-1, lo que lleva a la activación de la quinasa Jun. Esta activación promueve el crecimiento y la maduración de las células madre progenitoras hematopoyéticas. El compuesto también regula la expresión génica, incluidos los microARN que impactan en la patología de la enfermedad del síndrome mielodisplásico .

Análisis Bioquímico

Biochemical Properties

Ezatiostat is known to target Glutathione S-transferase P . It acts as an analog inhibitor of glutathione S-transferase P1-1 . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound acts intracellularly on the MAPK signaling pathway by activating ERK2 . It has demonstrated myelostimulant activity in preclinical rodent models and human bone marrow cultures, and differentiates granulocytes and monocytes in HL60 cells . It is designed to stimulate the formation of bone marrow cells that are precursors to granulocytes and monocytes (white blood cells), erythrocytes (red blood cells), and platelets .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of glutathione S-transferase P1-1, which results in the activation of the MAPK signaling pathway by activating ERK2 . This leads to the differentiation of granulocytes and monocytes in HL60 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence

Metabolic Pathways

This compound is involved in the MAPK signaling pathway

Transport and Distribution

Given its intracellular activity on the MAPK signaling pathway, it can be inferred that this compound is transported into cells where it exerts its effects .

Subcellular Localization

Given its known intracellular activity, it can be inferred that this compound acts within cells .

Métodos De Preparación

El clorhidrato de ezatiostat se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un análogo tripéptido de glutatión. La ruta sintética generalmente involucra el acoplamiento de las porciones de gamma-glutamil, cisteinil y fenilglicina dietil éster. El producto final se cristaliza luego para obtener la forma de sal de clorhidrato .

Análisis De Reacciones Químicas

Ezatiostat sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que inhibe la glutatión S-transferasa P1-1, lo que lleva a la activación de la vía de señalización MAPK al activar ERK2. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes y reductores, con los principales productos siendo las formas activadas de las enzimas diana.

Comparación Con Compuestos Similares

Ezatiostat es único en su capacidad para inhibir la glutatión S-transferasa P1-1 y activar la vía de señalización MAPK. Compuestos similares incluyen otros análogos de glutatión e inhibidores de la glutatión S-transferasa, como Telintra y TLK199. This compound destaca por su mecanismo de acción específico y su potencial en el tratamiento del síndrome mielodisplásico .

Actividad Biológica

Ezatiostat (TLK199, Telintra) is a novel therapeutic agent primarily investigated for its efficacy in treating myelodysplastic syndromes (MDS). It functions as a reversible inhibitor of glutathione S-transferase P1-1 (GSTP1-1), an enzyme implicated in various hematologic malignancies. This article provides an in-depth exploration of the biological activity of this compound, detailing its mechanisms of action, clinical findings, and relevant case studies.

This compound is a tripeptide glutathione analog that undergoes metabolic conversion to its active form, which selectively inhibits GSTP1-1. The inhibition of GSTP1-1 leads to the dissociation of this enzyme from its complex with c-Jun N-terminal kinase (JNK), activating signaling pathways that promote:

- Cell proliferation and differentiation of normal hematopoietic cells.

- Apoptosis in malignant cells.

This dual action is critical for addressing the cytopenias associated with MDS, as it not only aids in the recovery of normal blood cell counts but also targets malignant clones.

Phase 1-2a Studies

Several clinical trials have evaluated the safety and efficacy of this compound. A notable Phase 1-2a multicenter dose-escalation study included 54 patients with confirmed MDS. The study administered this compound intravenously across various doses (50 mg/m² to 600 mg/m²) over multiple treatment cycles. Key findings included:

- Hematologic Improvement (HI) :

- HI-Erythroid (HI-E): 24% response rate.

- HI-Neutrophil: 42% response rate.

- HI-Platelet: 50% response rate.

These responses were accompanied by improvements in clinical symptoms and reduced transfusion requirements .

Safety Profile

This compound demonstrated a favorable safety profile, with most adverse events classified as grade 1 or 2. The most common treatment-related adverse events included:

- Nausea (56%)

- Diarrhea (36%)

- Vomiting (24%)

No dose-limiting toxicities were reported, indicating that this compound can be administered safely at escalating doses .

Table: Summary of Clinical Findings

| Study Phase | Patient Count | Dose Range (mg/m²) | HI-E (%) | HI-N (%) | HI-P (%) | Common AEs (%) |

|---|---|---|---|---|---|---|

| Phase 1-2a | 54 | 50 - 600 | 24 | 42 | 50 | Nausea (56), Diarrhea (36), Vomiting (24) |

Case Studies

In a randomized multicenter Phase 2 study involving heavily pretreated patients with low or intermediate-risk MDS, this compound was administered orally at two different dosing schedules. Notable outcomes included:

- A 29% erythroid response among RBC-transfusion-dependent patients.

- Predominantly mild gastrointestinal side effects, confirming the drug's tolerability .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been characterized through plasma concentration-time profiles, revealing that the concentration of active metabolites correlates with dosage levels. This information is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing adverse effects .

Propiedades

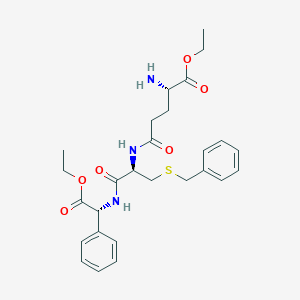

IUPAC Name |

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEJFLVSOGNLSS-WPFOTENUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168592 | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168682-53-9 | |

| Record name | Ezatiostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168682539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezatiostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05460 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezatiostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZATIOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/057D10I8S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.